3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with a bromobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where a suitable bromobenzyl halide reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can modify the oxadiazole ring.
Scientific Research Applications
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(2-Fluorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(2-Methylbenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Uniqueness
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFVXCFXYPRACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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